N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c29-20(25-19-12-6-8-15-7-4-5-11-17(15)19)14-31-23-26-21-18(22(30)27-23)13-24-28(21)16-9-2-1-3-10-16/h1-13H,14H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOICGOMHEVXDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the naphthalene ring:
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Thieno[2,3-d]pyrimidinone Derivatives
The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (CAS 379236-43-8) replaces the pyrazolo[3,4-d]pyrimidinone core with a thieno[2,3-d]pyrimidinone system . Key differences include:
- Synthetic Routes: Thieno derivatives often require multi-step cyclization, whereas pyrazolo systems are synthesized via condensation or coupling reactions .
(b) Hexahydrobenzothieno-pyrimidinone Analogues
The compound N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4) introduces a saturated hexahydrobenzothieno ring, enhancing lipophilicity and conformational flexibility . This modification could improve membrane permeability but may reduce aromatic stacking interactions critical for target binding.
Substituent Variations
(a) Naphthalene vs. Arylpiperazine or Fluorophenyl Groups
- The naphthalen-1-yl group in the target compound provides extended π-π interactions, whereas derivatives like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57 in ) incorporate fluorophenyl and chromen groups. These substituents enhance metabolic stability and selectivity for hydrophobic binding pockets .
- N-Substituted Acetamides : highlights derivatives with 4-chlorobenzyl or 4-arylpiperazine groups, which may influence solubility and steric hindrance compared to the naphthalen-1-yl acetamide .
Functional Group Comparisons
Physicochemical and Pharmacological Insights
- Melting Points: Pyrazolo[3,4-d]pyrimidinone derivatives (e.g., Example 57) exhibit higher melting points (211–214°C) due to rigid aromatic cores, compared to thieno analogues, which may have lower thermal stability .
- Lipophilicity : The naphthalen-1-yl group increases logP values, favoring blood-brain barrier penetration, whereas sulfonamide derivatives () improve aqueous solubility .
Biological Activity
N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a pyrazolo[3,4-d]pyrimidine structure via a sulfanyl group. The unique arrangement of functional groups suggests potential interactions with various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer properties. Compounds derived from this structure have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cells .
2. Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that compounds similar to this compound exhibited up to 85% inhibition of TNF-α at 10 µM concentrations .
3. Antimicrobial Activity
- Preliminary studies suggest that the compound may possess antimicrobial properties as well. Related pyrazole derivatives have shown efficacy against various bacterial strains and fungi .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
1. Enzyme Inhibition
- Certain derivatives have been identified as potent inhibitors of specific enzymes involved in tumor growth and inflammation. For instance, some pyrazole derivatives have been characterized as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
2. Interaction with Signaling Pathways
- The compound may interfere with key signaling pathways that regulate cell proliferation and survival. This includes modulation of pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | Pyrazole derivative | Anticancer (breast cancer) | 5 µM |
| 2 | Similar pyrazole | Anti-inflammatory (TNF-α inhibition) | 10 µM |
| 3 | Pyrazole-NO hybrid | Antimicrobial (E. coli) | 40 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
